molecular formula C23H16BrNO3 B214537 5-bromo-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one

5-bromo-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one

Katalognummer B214537
Molekulargewicht: 434.3 g/mol
InChI-Schlüssel: FKGDUBDBCZQBNX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-bromo-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of indole, a heterocyclic organic compound widely used in the pharmaceutical industry.

Wirkmechanismus

The mechanism of action of 5-bromo-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one is not yet fully understood. However, studies have suggested that this compound exerts its anti-cancer activity through the induction of apoptosis, a process of programmed cell death. Furthermore, this compound has also been found to inhibit the activity of various enzymes involved in cancer cell proliferation, such as topoisomerase II and DNA polymerase.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits various biochemical and physiological effects. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells, inhibit the activity of various enzymes involved in cancer cell proliferation, and possess anti-inflammatory and anti-oxidant properties. Furthermore, this compound has also been found to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of using 5-bromo-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one in lab experiments is its potent anti-cancer activity. This compound has been found to exhibit activity against various cancer cell lines, making it a potential candidate for the development of new anti-cancer drugs. Furthermore, this compound has also been found to possess anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may limit its availability for research purposes.

Zukünftige Richtungen

There are several future directions for the research on 5-bromo-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one. One of the most promising directions is the development of new anti-cancer drugs based on this compound. Furthermore, the anti-inflammatory and anti-oxidant properties of this compound make it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases. Additionally, the antibacterial and antifungal activity of this compound may lead to the development of new antibiotics. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound exhibits potent anti-cancer activity, anti-inflammatory and anti-oxidant properties, and antibacterial and antifungal activity. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.

Synthesemethoden

The synthesis of 5-bromo-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one is a multi-step process that involves the reaction of various chemical reagents. The most commonly used method for synthesizing this compound is the one-pot synthesis method. This method involves the reaction of 2-naphthoyl chloride with propargyl alcohol in the presence of a base, followed by the reaction of the resulting intermediate with 5-bromo-3-hydroxyindolin-2-one in the presence of a catalyst. The final product is obtained after purification through column chromatography.

Wissenschaftliche Forschungsanwendungen

5-bromo-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential applications in various fields of research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound exhibits potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Furthermore, this compound has also been found to possess anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.

Eigenschaften

Molekularformel

C23H16BrNO3

Molekulargewicht

434.3 g/mol

IUPAC-Name

5-bromo-3-hydroxy-3-(2-naphthalen-2-yl-2-oxoethyl)-1-prop-2-ynylindol-2-one

InChI

InChI=1S/C23H16BrNO3/c1-2-11-25-20-10-9-18(24)13-19(20)23(28,22(25)27)14-21(26)17-8-7-15-5-3-4-6-16(15)12-17/h1,3-10,12-13,28H,11,14H2

InChI-Schlüssel

FKGDUBDBCZQBNX-UHFFFAOYSA-N

SMILES

C#CCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC4=CC=CC=C4C=C3)O

Kanonische SMILES

C#CCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC4=CC=CC=C4C=C3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.